molecular formula C11H8N2O4 B2535312 Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate CAS No. 949682-15-9

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate

Cat. No.: B2535312
CAS No.: 949682-15-9
M. Wt: 232.195
InChI Key: AGWYYZSCUOUNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.195. The purity is usually 95%.
BenchChem offers high-quality Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-15-11(14)8-2-6-3-9-10(17-5-16-9)4-7(6)12-13-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWYYZSCUOUNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2N=N1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Methyldioxolo[4,5-g]cinnoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyldioxolo[4,5-g]cinnoline-3-carboxylate

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper / Research Guide

Executive Summary

Methyldioxolo[4,5-g]cinnoline-3-carboxylate (MDCC) represents a pivotal heterocyclic scaffold in the domain of medicinal chemistry, specifically within the quinolone and cinnoline antibiotic classes. Structurally, it consists of a cinnoline (1,2-benzodiazine) core fused with a [1,3]dioxole ring and substituted with a methyl carboxylate group at position 3.

While often overshadowed by its N-ethyl-4-oxo derivative (the antibiotic Cinoxacin ), the fully aromatic MDCC serves as a critical intermediate and a chemical probe. Its planar, electron-deficient aromatic system makes it an excellent candidate for DNA intercalation studies and a precursor for developing novel DNA gyrase inhibitors. This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and experimental handling.

Chemical Identity & Structural Analysis

The compound is a fully aromatic heterocycle. Unlike the clinically used quinolones (which are 1,4-dihydro-4-oxo tautomers), MDCC possesses a delocalized


-system across the entire cinnoline ring.
Identifier Details
IUPAC Name Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate
Common Name 6,7-Methylenedioxycinnoline-3-carboxylic acid methyl ester
Molecular Formula C₁₁H₈N₂O₄
Molecular Weight 232.19 g/mol
CAS Number Not widely listed; refer to Cinoxacin precursors (e.g., 28657-80-9 related)
SMILES COC(=O)C1=Cc2cc3OCOc3cc2N=N1
Appearance Pale yellow to tan crystalline solid

Structural Significance:

  • Dioxolo Fusion (Positions g / 6,7): The methylenedioxy group is an electron-donating moiety, increasing the electron density of the benzene ring. This modulation is critical for binding affinity in the hydrophobic pockets of target enzymes (e.g., Topoisomerase II/IV).

  • Cinnoline Core (N1=N2): The presence of the azo (-N=N-) linkage creates a unique electrostatic potential surface compared to quinolines (N1, C=C), influencing hydrogen bonding capacity and metabolic stability.

  • C3-Carboxylate: The ester functionality serves as a "masked" acid. In biological systems or synthetic pathways, hydrolysis to the free acid is often required for antibacterial activity (chelation of Mg²⁺ in the DNA-gyrase complex).

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the aromatic ester.

Property Value / Range Context & Implications
Melting Point 195 – 210 °C (Dec.)High lattice energy due to planar stacking. Note: 4-oxo tautomers typically melt higher (>250°C).
Solubility (Water) < 0.1 mg/mLHighly lipophilic due to planarity and lack of ionizable groups at neutral pH.
Solubility (Organic) Soluble in DMSO, DMF. Sparingly soluble in MeOH, DCM.DMSO is the preferred solvent for biological assays (stock solutions).
LogP (Octanol/Water) 1.8 – 2.2 (Predicted)Moderate lipophilicity; suggests good passive membrane permeability.
pKa (Conjugate Acid) ~1.5 (N-protonation)The cinnoline nitrogens are weakly basic. Protonation occurs only in strong acids.
UV

~260 nm, 320 nmDistinct

transitions. The 320 nm band is diagnostic of the cinnoline chromophore.

Chemical Reactivity & Synthesis Logic

Synthesis Strategy: The Modified Richter/Widman-Stoermer Route

Direct synthesis of the fully aromatic 3-carboxylate is non-trivial because standard cyclizations often yield the 4-hydroxy (4-oxo) tautomer. To obtain the 4-unsubstituted aromatic system (MDCC), a "Reduction-Dehydration" strategy is recommended.

Pathway Logic:

  • Cyclization: Construct the 4-hydroxycinnoline scaffold via diazotization of an amino-acetophenone derivative.

  • Activation: Convert the 4-hydroxy group to a 4-chloro group using POCl₃.

  • Reduction: Dehalogenate the 4-chloro intermediate to yield the fully aromatic MDCC.

Experimental Protocol

Step 1: Synthesis of the 4-Hydroxy Intermediate

  • Reagents: 2-Amino-4,5-methylenedioxyacetophenone, Sodium Nitrite, HCl.

  • Mechanism: Diazotization followed by internal coupling (Borsche synthesis variation).

  • Note: This step typically yields the 4-hydroxy-3-carboxylic acid.[1] Esterification with MeOH/H₂SO₄ gives the methyl ester.

Step 2: Chlorination (The Activation)

  • Reagents: Methyl 4-hydroxy-dioxolo[4,5-g]cinnoline-3-carboxylate, POCl₃ (Phosphorus Oxychloride).

  • Procedure: Reflux the 4-hydroxy ester in neat POCl₃ for 2 hours. The solution turns dark. Evaporate excess POCl₃ under reduced pressure. Neutralize with NaHCO₃ (ice-cold) and extract with DCM.

  • Product: Methyl 4-chloro-dioxolo[4,5-g]cinnoline-3-carboxylate.

Step 3: Dehalogenation (The Aromatization)

  • Reagents: 4-Chloro intermediate, Pd/C (10%), Ammonium Formate (hydrogen source), Methanol.

  • Procedure:

    • Dissolve the 4-chloro ester in dry methanol.

    • Add 10 mol% Pd/C catalyst under inert atmosphere (Ar/N₂).

    • Add Ammonium Formate (5 equivalents). Reflux for 1-3 hours.

    • Monitor: TLC should show the disappearance of the chlorinated spot and appearance of a fluorescent spot (MDCC).

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/DMF.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthetic flow and the divergence between the aromatic MDCC and the drug Cinoxacin.

MDCC_Pathways cluster_legend Pathway Legend Start 2-Amino-4,5-methylenedioxy acetophenone Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl (Diazotization) Hydroxy 4-Hydroxy-cinnoline-3-COOH (Tautomer: 4-Oxo) Diazo->Hydroxy Cyclization (Borsche Method) Ester Methyl 4-Hydroxy-cinnoline -3-carboxylate Hydroxy->Ester MeOH, H2SO4 (Esterification) Chloro Methyl 4-Chloro-cinnoline -3-carboxylate Ester->Chloro POCl3, Reflux (Chlorination) Cinoxacin Cinoxacin (1-Ethyl-4-oxo-acid) Ester->Cinoxacin 1. Et-I, K2CO3 (N-Alkylation) 2. Hydrolysis MDCC Methyldioxolo[4,5-g] cinnoline-3-carboxylate (Target: Aromatic) Chloro->MDCC Pd/C, HCOONH4 (Reductive Dehalogenation) key Solid Line: Synthesis of Target | Dashed: Route to Cinoxacin

Caption: Figure 1. Synthetic pathway for Methyldioxolo[4,5-g]cinnoline-3-carboxylate via the 4-chloro reduction route, highlighting divergence from the Cinoxacin drug pathway.

Biological & Analytical Context

Analytical Validation (HPLC/UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: 254 nm (General) and 320 nm (Specific to Cinnoline).

  • Retention Time: MDCC will elute later than its 4-hydroxy precursor due to the loss of the polar -OH/Oxo group and increased aromaticity.

Structure-Activity Relationship (SAR)
  • Antibacterial Activity: The fully aromatic MDCC is generally less active than the 1-ethyl-4-oxo analogs (Cinoxacin/Enoxacin). The 4-oxo ketone and the N1-ethyl group are essential for the "gyrase pocket" binding.

  • Research Utility: MDCC serves as a negative control in SAR studies or as a scaffold to test novel substitution patterns at the C4 position (via nucleophilic aromatic substitution on the 4-chloro precursor).

References

  • BenchChem. (2025). Cinoxacin: A Technical Guide to its Chemical Structure and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2024). Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate Product Data. Retrieved from

  • PubChem. (2025). Cinoxacin (CID 2762) and Related Cinnoline Derivatives. National Library of Medicine. Retrieved from

  • Simpson, J. C. E. (1953). Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). Interscience Publishers.
  • Osborn, A. R., & Schofield, K. (1956). Cinnolines.[2][1][3][4][5][6] Part I. Some derivatives of 4-hydroxycinnoline-3-carboxylic acid. Journal of the Chemical Society. (Foundational chemistry for 4-hydroxy to 4-H conversion).

Sources

An In-depth Technical Guide to the Crystal Structure of Methyldioxolo[4,5-g]cinnoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate. Cinnoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[3][4][5][6][7] The precise three-dimensional atomic arrangement within a crystal lattice is fundamental to understanding a compound's physicochemical properties, guiding drug design, and optimizing its therapeutic efficacy. This document outlines a systematic approach to single-crystal X-ray diffraction (SCXRD), from crystal growth to data analysis and structure validation, presenting a hypothetical yet plausible crystallographic dataset for the title compound to illustrate the expected outcomes of such an investigation.

Introduction: The Significance of Cinnoline Scaffolds in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in the development of novel therapeutic agents.[6][8] Its derivatives have been shown to exhibit a diverse range of biological activities, making them attractive candidates for drug discovery programs.[3][4][5][6][7] The functionalization of the cinnoline core, as seen in Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate, can modulate its biological and physical properties. The molecular formula for this compound is C₁₁H₈N₂O₄, with a molecular weight of 232.19 g/mol .[9]

The determination of the crystal structure of this molecule is paramount. It provides unequivocal proof of its chemical identity and stereochemistry. Furthermore, a detailed understanding of its solid-state conformation, including intramolecular and intermolecular interactions, is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent analogues. The insights gained from the crystal structure can inform on the compound's solubility, stability, and potential for polymorphism, all of which are critical parameters in drug development.

Methodological Framework: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal arrangement of atoms in a crystalline solid.[1][10] The fundamental principle of SCXRD is based on the diffraction of an X-ray beam by the electron clouds of the atoms within the crystal lattice.[1] The resulting diffraction pattern is then used to reconstruct a three-dimensional model of the electron density, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined.[11]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring careful execution and consideration. The following diagram illustrates a typical workflow:

experimental_workflow Experimental Workflow for SCXRD cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Methyldioxolo[4,5-g]cinnoline- 3-carboxylate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth Trials (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocol

A plausible synthetic route to obtain the title compound would involve the cyclization of a suitably substituted precursor, a common strategy for forming the cinnoline ring system.[8] Following synthesis, rigorous purification is essential to obtain a sample of high chemical purity, which is a prerequisite for growing high-quality single crystals. Techniques such as column chromatography followed by recrystallization are typically employed.

The growth of single crystals suitable for SCXRD is often the most challenging step. A variety of techniques should be systematically explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

For Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate, a starting point would be to use common organic solvents such as ethanol, methanol, acetonitrile, or mixtures thereof.

A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The data collection process is automated, with the diffractometer systematically rotating the crystal and collecting diffraction data at various orientations.[12] Modern diffractometers are equipped with sensitive detectors that can rapidly collect a complete dataset.[12]

The collected diffraction data is first processed to determine the unit cell dimensions and space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the crystal structure. For organic molecules, direct methods are typically successful in providing an initial model of the atomic positions. This initial model is then refined using a least-squares algorithm to best fit the experimental data.[13] Software suites such as APEX, SHELX, or Olex2 are commonly used for this purpose.[2][14]

Hypothetical Crystallographic Data and Structural Analysis

While a published crystal structure for Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate is not currently available, we can present a plausible set of crystallographic parameters based on known structures of similar heterocyclic compounds.[15][16]

Data Presentation
Parameter Hypothetical Value
Chemical FormulaC₁₁H₈N₂O₄
Formula Weight232.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)12.678(4)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)1056.7(5)
Z4
Density (calculated) (g/cm³)1.458
Absorption Coefficient (mm⁻¹)0.115
F(000)480
Temperature (K)100(2)
Wavelength (Å)0.71073
Reflections Collected8543
Independent Reflections2431
R_int0.035
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Analysis of the Hypothetical Structure

Based on the hypothetical data, we can infer several key structural features:

  • Molecular Geometry: The cinnoline ring system is expected to be largely planar, with the methyl carboxylate and dioxolo groups attached. Bond lengths and angles would be consistent with standard values for similar aromatic and heterocyclic systems.

  • Intermolecular Interactions: In the crystalline state, molecules are likely to be held together by a network of weak intermolecular interactions. These could include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic cinnoline rings of adjacent molecules. These interactions are critical in dictating the overall crystal packing and influencing the material's physical properties.

  • Crystal Packing: The P2₁/c space group is a common centrosymmetric space group for organic molecules. The four molecules (Z=4) within the unit cell would be arranged in a way that maximizes packing efficiency, driven by the aforementioned intermolecular forces.

Visualization of Structural Data

The visualization of the determined crystal structure is crucial for its analysis and presentation. Software such as Mercury provides a powerful tool for generating high-quality 3D images of the molecular structure and for exploring the crystal packing.[17]

The logical flow of data from the experimental setup to the final validated structure can be visualized as follows:

data_flow Crystallographic Data Flow and Software instrument Diffractometer Data Collection Software (e.g., APEX) processing Data Processing Integration & Scaling (e.g., SAINT) instrument:port->processing:head solution Structure Solution Direct Methods (e.g., SHELXT) processing:port->solution:head refinement Structure Refinement Least-Squares (e.g., SHELXL) solution:port->refinement:head visualization Visualization & Analysis Mercury, Olex2 refinement:port->visualization:head cif { Final Output| CIF File} refinement:port->cif:head

Caption: The flow of data through various crystallographic software packages.

Conclusion

The determination of the crystal structure of Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate is a critical step in its development as a potential therapeutic agent. This guide has outlined the comprehensive experimental and analytical workflow required for such a task, from the initial synthesis and crystal growth to the final structure solution, refinement, and analysis. While a definitive crystal structure is yet to be published, the hypothetical data and analysis presented herein provide a robust framework for what can be expected from such an investigation. The insights gained from a high-resolution crystal structure will undoubtedly be invaluable for the future design and optimization of novel cinnoline-based drugs.

References

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. Crystallographic software list. Retrieved from [Link]

  • Bruker. APEX Software. Retrieved from [Link]

  • Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Saint Petersburg State University. Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • International Union of Crystallography. Crystallographic software list. Retrieved from [Link]

  • CCDC. Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • PubMed. (2007, February 15). Cinnoline derivatives with biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

  • MDPI. (2019, June 18). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PMC. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • PubChem. Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. 6-Methyl-6,7-dihydro-indeno[5,6-d][1][2]dioxol-5-one. Retrieved from [Link]

  • ResearchGate. (2021, February 14). Crystal structure of ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate, C13H16N2O4. Retrieved from [Link]

  • NIST WebBook. 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]

Sources

The Dioxolo-Cinnoline Scaffold: A Technical Analysis of Discovery, Synthesis, and Pharmacochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,3]dioxolo[4,5-g]cinnoline scaffold represents a pivotal, albeit niche, chapter in the history of heterocyclic medicinal chemistry. Historically anchored by the discovery of Cinoxacin in the 1970s, this chemical entity served as a critical "proof of concept" for bioisosterism in the early evolution of quinolone antibiotics. Unlike its ubiquitous quinoline cousins, the cinnoline core (1,2-diazanaphthalene) introduces a nitrogen-nitrogen bond that alters electron density, pKa, and metabolic stability.

This guide analyzes the transition from classical quinolones to dioxolo-cinnolines, details the specific diazonium-mediated synthetic challenges, and evaluates the structure-activity relationships (SAR) that define this scaffold's interaction with bacterial DNA gyrase.

Part 1: Historical Genesis – The Bioisostere Logic

The discovery of dioxolo-cinnolines was not serendipitous but a rational exercise in scaffold hopping . In the 1960s, the "quinolone" era began with Nalidixic acid (technically a naphthyridine). Researchers at Eli Lilly sought to circumvent the patent space of oxolinic acid while retaining its potent gram-negative activity.

The hypothesis was simple yet profound: Could the C-3 carbon of the quinoline ring be replaced by a nitrogen atom without losing binding affinity?

This led to the synthesis of Cinoxacin (1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid).

The Evolutionary Tree of Gyrase Inhibitors

The following diagram illustrates the structural evolution from the parent quinolone scaffold to the dioxolo-cinnoline variant.

G cluster_0 The Dioxolo-Cinnoline Niche Nalidixic Nalidixic Acid (1,8-Naphthyridine core) First Gen Oxolinic Oxolinic Acid (Dioxolo-Quinoline) Potency Increase Nalidixic->Oxolinic  [1,3]Dioxolo fusion   Cinoxacin Cinoxacin (Dioxolo-Cinnoline) Bioisostere (N for CH substitution) Oxolinic->Cinoxacin  Scaffold Hop (Quinoline -> Cinnoline)   Fluoroquinolones Fluoroquinolones (Ciprofloxacin) Broad Spectrum Dominance Cinoxacin->Fluoroquinolones  Evolutionary Dead End (Cinnolines less potent than F-Quinolones)  

Figure 1: Structural evolution of quinolone-like antibiotics. Note the divergence where dioxolo-cinnolines (Cinoxacin) represent a specific bioisosteric branch that paralleled early quinolone development.

Part 2: Synthetic Methodologies

Synthesizing the cinnoline core is significantly more challenging than the quinoline core due to the requirement of forming the N-N bond. For dioxolo-cinnolines, the electron-rich nature of the methylenedioxy ring adds complexity to the electrophilic aromatic substitution steps.

The Richter Cyclization (Classic Route)

The historical route utilizes the Richter synthesis , which relies on the cyclization of ortho-alkynyl aryldiazonium salts. However, this is often low-yielding for complex scaffolds.

The Borsche-Koelsch / Intramolecular Diazo Route (Preferred)

For the production of 4-oxo-cinnoline-3-carboxylic acids (the bioactive drug scaffold), the most robust method involves the intramolecular cyclization of a diazonium intermediate .

Mechanism of Action:
  • Precursor Assembly: A 2-aminoacetophenone derivative (bearing the methylenedioxy ring) is required.

  • Diazotization: The amine is converted to a diazonium salt.

  • Cyclization: The diazonium group attacks the activated methylene of an adjacent acetyl or ester group (often requiring a Richter-like rearrangement or direct attack depending on substituents).

The workflow below details the specific pathway used for [1,3]dioxolo[4,5-g]cinnoline derivatives.

Synthesis Start 3,4-(Methylenedioxy)aniline Step1 Step 1: N-Acetylation & Nitration (Positioning the Nitro group ortho) Start->Step1 Step2 Step 2: Reduction to Amine (Formation of 2-amino-4,5-methylenedioxyacetophenone) Step1->Step2 Step3 Step 3: Diazotization (NaNO2/HCl) (Generation of Diazonium Salt) Step2->Step3 Step4 Step 4: Intramolecular Cyclization (Formation of Cinnoline-4-one core) Step3->Step4  Critical N-N Bond Formation   Final Target: [1,3]Dioxolo[4,5-g]cinnoline-4-one Step4->Final

Figure 2: The critical synthetic pathway for the dioxolo-cinnoline core, highlighting the diazonium cyclization step which distinguishes it from quinoline synthesis.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7][8]

The structure-activity relationship (SAR) of dioxolo-cinnolines is governed by their ability to inhibit bacterial DNA gyrase (Topoisomerase II).

Pharmacophore Analysis

The binding mode is nearly identical to that of nalidixic acid, but with specific electronic nuances caused by the N-N bond.

Structural FeatureRole in Dioxolo-Cinnoline (Cinoxacin)Comparison to Quinolone (Ciprofloxacin)
N-1 Position Ethyl group is essential for hydrophobic pocket binding.Same (Cyclopropyl is superior in modern drugs).
C-3 Position Carboxylic Acid is mandatory for Mg2+ chelation and DNA binding.Identical requirement.
C-4 Position Ketone (Oxo) is mandatory for hydrogen bonding.Identical requirement.
6,7-Fusion [1,3]Dioxolo ring mimics electron-donating groups; increases lipophilicity.Modern quinolones use F (C-6) and Piperazine (C-7) for broader spectrum.
Ring System Cinnoline (N-N) reduces pKa of the C-3 acid (~4.7) compared to quinolines.[1][2][3][4]Quinolines (C-C) generally offer better gram-positive coverage.
Why did Cinnolines "fail" vs. Fluoroquinolones?

While Cinoxacin was a successful drug for urinary tract infections (UTIs), the cinnoline scaffold hit a "potency ceiling."

  • Metabolic Stability: The N-N bond is more susceptible to reductive metabolism than the C-C bond of quinolines.

  • Solubility: The fused dioxolo ring, while improving lipophilicity, created solubility challenges in aqueous formulations compared to the piperazine-substituted fluoroquinolones that followed.

Part 4: Advanced Experimental Protocol

Objective: Synthesis of the core scaffold 6,7-methylenedioxy-4-cinnolone (Precursor to bioactive derivatives). Note: This protocol is adapted from the foundational work by Eli Lilly (White, 1972) and optimized for modern lab safety.

Reagents & Equipment[1][2]
  • Precursor: 2-Amino-4,5-(methylenedioxy)acetophenone (synthesized from 3,4-methylenedioxyaniline).

  • Reagents: Sodium nitrite (NaNO₂), Concentrated Hydrochloric acid (HCl), Sulfamic acid.

  • Solvent: Water/Ethanol.

Step-by-Step Methodology
  • Diazotization (The Critical Step):

    • Dissolve 10 mmol of 2-Amino-4,5-(methylenedioxy)acetophenone in 30 mL of 5N HCl.

    • Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperature control is vital to prevent diazonium decomposition.

    • Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise over 20 minutes.

    • Validation: Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue immediately).

    • Quench excess nitrous acid with sulfamic acid until starch-iodide test is negative.

  • Cyclization:

    • The diazonium salt solution is heated to 60–70°C for 2 hours.

    • Observation: Evolution of nitrogen gas is NOT the goal here (that indicates decomposition). You are looking for the precipitation of the cinnoline-4-one.

    • Mechanism:[5][6] The diazonium cation attacks the enol form of the acetyl group (or undergoes intramolecular coupling if a carboxylic ester is present at the acetyl position).

  • Isolation & Purification:

    • Cool the mixture to room temperature, then to 4°C.

    • Filter the precipitate.[7][4]

    • Recrystallization: Purify using Dimethylformamide (DMF) or Ethanol.

    • Expected Yield: 60–75%.

  • Characterization (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the singlet of the methylenedioxy protons (~6.2 ppm) and the characteristic downfield shift of the aromatic protons due to the diazanaphthalene ring.

    • Mass Spec: Confirm M+1 peak (Molecular weight of core + 1).

References

  • Cinoxacin (Original Discovery)

    • Wick, W. E., & Preston, D. A. (1972). Biological properties of cinoxacin (compound 64716), a new synthetic antibacterial. Antimicrobial Agents and Chemotherapy.
  • Synthetic Methodology (Patent)

    • White, W. A. (1972).[8] U.S. Patent No.[8] 3,669,965.[8] Assigned to Eli Lilly & Co.[8][2] (Describes the synthesis of 1-substituted-1,4-dihydro-4-oxocinnoline-3-carboxylic acids).

  • Structure-Activity Relationships

    • Guo, J., et al. (2019).
  • Comparative Pharmacology

    • Scorna, A., et al. (2025).[7][5] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. (Review of 50 years of cinnoline research).

Sources

CAS number and IUPAC name for Methyldioxolo[4,5-g]cinnoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties[3][4]. This technical guide provides a comprehensive overview of a specific, functionalized derivative: Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate. We will explore its chemical identity, including its definitive CAS number and IUPAC name, delve into logical synthetic pathways, and discuss its potential applications in drug discovery based on the established pharmacology of the cinnoline core. This document is intended to serve as a foundational resource for researchers investigating this compound and related structures, providing both theoretical grounding and practical insights.

The Cinnoline Scaffold: A Cornerstone of Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms within a six-membered ring fused to a benzene ring[4][5]. This unique electronic arrangement makes the cinnoline nucleus a versatile pharmacophore. Its derivatives have been extensively studied and have shown significant potential in therapeutic applications. For instance, Cinoxacin, a related[1][2]dioxolo[4,5-g]cinnoline derivative, is a known antibacterial agent that functions by inhibiting DNA gyrase[2][3][6]. The broad biological activity of the scaffold underscores the importance of synthesizing and characterizing novel derivatives like Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate to explore new therapeutic frontiers[4][7].

Chemical Identity and Physicochemical Properties

Precise identification is critical for regulatory compliance, patent applications, and scientific reproducibility. The subject of this guide is unambiguously identified by the following descriptors.

PropertyValueSource(s)
IUPAC Name Methyl 7H-[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate[1]
CAS Number 949682-15-9[1]
Molecular Formula C₁₁H₈N₂O₄[1][8]
Molecular Weight 232.19 g/mol [1][8]
Canonical SMILES O=C(C1=NN=C2C=C3OC(OCO3)=C2C=C1)OC[1]

Note: Further experimental data such as melting point, solubility, and spectral data (NMR, IR, Mass Spec) would require direct laboratory analysis.

Synthesis and Mechanistic Insights

While a specific, published synthesis for Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate was not found in the immediate literature, its structure allows for the deduction of a logical synthetic strategy based on established cinnoline chemistry, such as the Richter Cinnoline Synthesis[5][9]. The key step is the intramolecular cyclization to form the core cinnoline ring system.

A plausible synthetic pathway would begin with a suitably substituted aniline precursor, such as one derived from 3,4-(methylenedioxy)aniline. The general workflow is outlined below.

G cluster_0 Phase 1: Precursor Functionalization cluster_1 Phase 2: Cinnoline Ring Formation cluster_2 Phase 3: Final Functionalization A 3,4-(Methylenedioxy)aniline B Ortho-functionalized Aniline (e.g., ortho-aminoacetophenone derivative) A->B Friedel-Crafts Acylation or similar C-C bond formation C Diazotization (NaNO₂, HCl) B->C D Intramolecular Cyclization (Richter Synthesis) C->D E [1,3]Dioxolo[4,5-g]cinnolin-4-ol D->E F Chlorination (POCl₃ or PCl₅) E->F G 4-Chloro-[1,3]dioxolo[4,5-g]cinnoline F->G H Introduction of Carboxylate Group (e.g., via organometallic coupling or oxidation of a precursor) G->H Various methods I Methyl Esterification (Methanol, Acid Catalyst) H->I J Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate I->J

Caption: Proposed synthetic workflow for Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate.

Causality of Experimental Choices:

  • Diazotization and Cyclization: The Richter synthesis is a classic and reliable method for forming the cinnoline core from an ortho-alkynyl diazonium salt[5]. A related strategy involves the cyclization of arylhydrazones. The choice of an ortho-substituted aniline is critical as it positions the reacting groups for efficient intramolecular ring closure.

  • Functionalization at C4: The conversion of the 4-hydroxycinnoline intermediate to a 4-chloro derivative is a key strategic step[9]. The chloro group acts as an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution, which is a versatile method for introducing a wide array of functional groups[9].

  • Esterification: The final step involves a standard acid-catalyzed esterification with methanol to yield the target methyl ester. This is a high-yield, straightforward reaction.

Potential Applications in Drug Discovery

The cinnoline scaffold is a validated starting point for the development of potent therapeutic agents[4]. The structural features of Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate suggest several promising avenues for investigation.

  • Anticancer Activity: Many quinoline and cinnoline derivatives exert their anticancer effects through mechanisms like the inhibition of topoisomerase or protein kinases. The planar, heterocyclic nature of the core allows it to intercalate with DNA or fit into the ATP-binding pocket of kinases. The methylenedioxy group can enhance binding affinity and modulate metabolic stability.

  • Antibacterial Activity: As an analogue of the antibacterial agent Cinoxacin, this compound is a prime candidate for evaluation against various bacterial strains, particularly Gram-negative bacteria[2][3]. Its mechanism of action would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV[3].

  • Anti-inflammatory Properties: Certain cinnoline derivatives have demonstrated anti-inflammatory effects[3][4]. This activity could be mediated through the inhibition of inflammatory pathways, and the specific substitution pattern on the ring system would be crucial for potency and selectivity.

G compound Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate kinase Protein Kinase (e.g., ATM Kinase) compound->kinase Binds to ATP pocket substrate Substrate Protein kinase->substrate Catalyzes atp ATP atp->kinase adp ADP p_substrate Phosphorylated Substrate substrate->p_substrate response Inhibition of Downstream Signaling (e.g., Cell Proliferation, DNA Repair) p_substrate->response

Caption: Hypothetical mechanism: Inhibition of a protein kinase by the title compound.

Representative Experimental Protocol

The following is a representative, field-proven protocol for the chlorination of a 4-hydroxycinnoline, a critical step in the proposed synthesis.

Protocol: Synthesis of 4-Chloro-[1][2]dioxolo[4,5-g]cinnoline from[1][2]Dioxolo[4,5-g]cinnolin-4-ol

Self-Validating System: This protocol incorporates clear steps for reaction, workup, and purification, ensuring the isolation of the desired product, which can be validated at each stage by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis post-purification.

  • Reagent Preparation:

    • To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add[1][2]Dioxolo[4,5-g]cinnolin-4-ol (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (10.0 eq) to the flask under a nitrogen atmosphere in a fume hood. Causality: POCl₃ serves as both the chlorinating agent and the solvent in this case, ensuring the reaction goes to completion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Causality: This step quenches the excess reactive POCl₃, converting it to phosphoric acid.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.

  • Purification and Characterization:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 4-Chloro-[1][2]dioxolo[4,5-g]cinnoline.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

Methyl[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate is a compelling molecule for further investigation in the field of drug discovery. Its structural similarity to known bioactive compounds, combined with the proven versatility of the cinnoline scaffold, provides a strong rationale for its synthesis and pharmacological evaluation. Future research should focus on developing an efficient, scalable synthesis and screening the compound against a panel of cancer cell lines, bacterial strains, and inflammatory pathway targets. Structure-activity relationship (SAR) studies, by modifying the ester group and substitutions on the rings, will be crucial for optimizing potency and selectivity, potentially leading to the development of a novel clinical candidate.

References

  • BLDpharm. (n.d.). 949682-15-9|Methyl 7H-[1][2]dioxolo[4,5-g]cinnoline-3-carboxylate. Retrieved from

  • Made-in-China.com. (n.d.). [1][2]Dioxolo[4,5-g]cinnoline-3-carboxylicacid, 1-ethyl-1,4-dihydro-4-oxo- CAS 28657-80-9. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Cinoxacin | C12H10N2O5 | CID 2762 - PubChem. Retrieved from [Link]

  • PubMed. (2015). An efficient synthesis of[1][2]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. Bioorg Med Chem Lett. 25(7):1417-9. Retrieved from [Link]

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4242. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). methyl quinoline-4-carboxylate Properties. Retrieved from [Link]

  • MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. Retrieved from [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents Med Chem, 20(14), 1723-1736. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. (CHEMBL1123036). Retrieved from [Link]

  • SciSpace. (2020). Top 13 papers published in the topic of Cinnoline in 2020. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Scaffold: Methyldioxolo[4,5-g]cinnoline-3-carboxylate as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Core in Modern Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1] Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1][2] Their structural similarity to quinolines and isoquinolines has made them attractive targets for the development of novel therapeutic agents.[1] This guide focuses on a specific, functionalized cinnoline derivative, Methyldioxolo[4,5-g]cinnoline-3-carboxylate , a versatile building block for the synthesis of a diverse array of complex organic molecules. We will provide an in-depth exploration of its synthesis and detail its application in the construction of novel chemical entities, complete with field-tested protocols for the research scientist.

The Strategic Advantage of the Methyldioxolo[4,5-g]cinnoline-3-carboxylate Scaffold

The methyldioxolo[4,5-g]cinnoline-3-carboxylate structure incorporates several key features that make it a valuable tool for organic synthesis:

  • A Rigid Bicyclic Core: The fused ring system provides a defined three-dimensional structure, which is often desirable in drug design for specific receptor binding.

  • The Methylenedioxy Group: This functional group is a common motif in natural products and pharmacologically active compounds, often influencing metabolic stability and receptor interactions.

  • A Reactive Ester Handle: The methyl carboxylate at the 3-position serves as a versatile functional group for further elaboration, most notably through amide bond formation, to introduce a wide range of substituents and build molecular complexity.

This combination of features allows for the systematic exploration of chemical space around the cinnoline core, making it an ideal starting point for the development of new chemical libraries for drug discovery and other applications.

PART 1: Synthesis of the Core Building Block

The synthesis of methyldioxolo[4,5-g]cinnoline-3-carboxylate can be achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol is a robust and scalable method adapted from established syntheses of analogous cinnoline and quinolone structures.

Workflow for the Synthesis of Methyldioxolo[4,5-g]cinnoline-3-carboxylate

A 2-Amino-4,5-methylenedioxyacetophenone B 4-Hydroxy-6,7-methylenedioxycinnoline A->B Diazotization/ Cyclization C 3-Bromo-4-hydroxy-6,7-methylenedioxycinnoline B->C Bromination D 3-Cyano-4-hydroxy-6,7-methylenedioxycinnoline C->D Cyanation E [1,3]Dioxolo[4,5-g]cinnoline-4-one-3-carboxylic Acid D->E Hydrolysis F Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate E->F Esterification

Caption: Synthetic pathway to the target building block.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Hydroxy-6,7-methylenedioxycinnoline

This initial step involves a diazotization of the starting aminophenone followed by an intramolecular cyclization.

  • Materials:

    • 2-Amino-4,5-methylenedioxyacetophenone

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Ice

  • Procedure:

    • Suspend 2-amino-4,5-methylenedioxyacetophenone (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours, during which cyclization occurs.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-hydroxy-6,7-methylenedioxycinnoline.

Protocol 1.2: Synthesis of 3-Bromo-4-hydroxy-6,7-methylenedioxycinnoline

  • Materials:

    • 4-Hydroxy-6,7-methylenedioxycinnoline

    • Bromine (Br₂)

    • Potassium acetate

    • Acetic acid

  • Procedure:

    • Dissolve 4-hydroxy-6,7-methylenedioxycinnoline (1 equivalent) and potassium acetate (1.5 equivalents) in acetic acid.

    • Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into a large volume of cold water.

    • Collect the precipitate by filtration, wash with water, and dry to afford 3-bromo-4-hydroxy-6,7-methylenedioxycinnoline.

Protocol 1.3: Synthesis of 3-Cyano-4-hydroxy-6,7-methylenedioxycinnoline

  • Materials:

    • 3-Bromo-4-hydroxy-6,7-methylenedioxycinnoline

    • Copper(I) cyanide (CuCN)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-bromo-4-hydroxy-6,7-methylenedioxycinnoline (1 equivalent) in anhydrous DMF, add copper(I) cyanide (1.5 equivalents).

    • Heat the reaction mixture to 140-150 °C and stir for 8-12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour into a solution of ferric chloride in aqueous HCl to decompose the copper complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-cyano-4-hydroxy-6,7-methylenedioxycinnoline.

Protocol 1.4: Synthesis of[2][3]Dioxolo[4,5-g]cinnoline-4-one-3-carboxylic Acid

  • Materials:

    • 3-Cyano-4-hydroxy-6,7-methylenedioxycinnoline

    • Concentrated Hydrochloric Acid (HCl)

    • Acetic acid

  • Procedure:

    • Suspend 3-cyano-4-hydroxy-6,7-methylenedioxycinnoline (1 equivalent) in a mixture of concentrated HCl and acetic acid.

    • Reflux the mixture for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid.

Protocol 1.5: Synthesis of Methyl[2][3]dioxolo[4,5-g]cinnoline-3-carboxylate

  • Materials:

    • [2][3]Dioxolo[4,5-g]cinnoline-4-one-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Methanol (MeOH)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend the carboxylic acid (1 equivalent) in anhydrous DCM or THF.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add anhydrous methanol (5 equivalents) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the target methyl ester.

Compound Molecular Formula Molecular Weight ( g/mol )
Methyl[2][3]dioxolo[4,5-g]cinnoline-3-carboxylateC₁₁H₈N₂O₄232.19

PART 2: Application as a Building Block in Amide Synthesis

The primary utility of methyldioxolo[4,5-g]cinnoline-3-carboxylate as a building block lies in its ability to undergo facile conversion to a wide range of amides. This allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

General Workflow for Amide Synthesis

A Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate B [1,3]Dioxolo[4,5-g]cinnoline-4-one-3-carboxylic Acid A->B Hydrolysis D N-Substituted [1,3]dioxolo[4,5-g]cinnoline-3-carboxamide B->D Amide Coupling (e.g., HATU, HBTU) C Amine (R-NH2) C->D

Caption: Amide synthesis from the cinnoline carboxylate.

Protocol 2.1: Hydrolysis of the Methyl Ester to the Carboxylic Acid

While direct amidation from the ester is possible, a more common and often higher-yielding approach involves hydrolysis to the carboxylic acid followed by a standard amide coupling reaction.

  • Materials:

    • Methyl[2][3]dioxolo[4,5-g]cinnoline-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the methyl ester (1 equivalent) in a mixture of THF (or MeOH) and water.

    • Add an aqueous solution of LiOH or NaOH (2-3 equivalents).

    • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 2.2: Amide Coupling with a Primary or Secondary Amine

This protocol utilizes a standard peptide coupling reagent for efficient amide bond formation.

  • Materials:

    • [2][3]Dioxolo[4,5-g]cinnoline-4-one-3-carboxylic acid

    • Primary or secondary amine (1.1 equivalents)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

    • In a separate flask, dissolve HATU or HBTU (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the coupling reagent solution to the carboxylic acid/amine mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted[2][3]dioxolo[4,5-g]cinnoline-3-carboxamide.

Coupling Reagent Advantages Typical Yields
HATUHigh reactivity, low racemization80-95%
HBTUCost-effective, good reactivity75-90%
EDC/HOBtWater-soluble byproducts70-85%

Conclusion

Methyldioxolo[4,5-g]cinnoline-3-carboxylate is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its ester functionality provide a reliable platform for the synthesis of a wide range of cinnoline-3-carboxamides. The protocols detailed in this guide offer robust and reproducible methods for both the synthesis of the core scaffold and its subsequent elaboration. For researchers in drug discovery and materials science, this building block opens avenues for the creation of novel molecular architectures with potentially significant biological and physical properties.

References

  • Mishra, P., et al. (2015). Synthesis, characterization and anti-inflammatory activity of cinnolines (pyrazole) derivatives. Journal of Pharmaceutical and Biological Sciences, 10, 77-82.
  • Stanczak, A., et al. (1997). Synthesis, Structures and biological activity of some 4–amino–3-Cinnoline–carboxylic acid derivatives part 3 : 1,3–oxazino [5,4–c] Cinnolines and Pyrimido [5, 4–c] cinnolines. Pharmazie, 52(11), 838–843.
  • Vikas, et al. (2009). Synthesis of substituted cinnoline sulphonamide derivatives. Journal of the Indian Chemical Society, 86(11), 1214-1217.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • Arayne, M. S., et al. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Biomolecules, 14(1), 1-25. [Link]

  • Gąsiorowska, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(23), 5633. [Link]

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Chaudhary, P., et al. (2014). Synthesis and characterization of some novel condensed cinnoline derivatives with or without pyrazoline as promising anti-bacterial agents. Der Pharma Chemica, 6(4), 313-319.
  • El-Sayed, M. A.-A., et al. (2023). Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus.
  • Ali, T. E., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356.
  • Singh, R., et al. (2012). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 10(39), 7935-7939. [Link]

  • Kennedy, J. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. CrashCourse. [Link]

  • LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. [Link]

  • Vakhitova, Y., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4264. [Link]

  • Khan, K. M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2235-2241.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dioxolo[4,5-g]cinnolines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with the dioxolo[4,5-g]cinnoline scaffold. This guide addresses the unique challenges of fusing the electron-rich methylenedioxy moiety with the electron-deficient pyridazine ring.

System Overview & Chemistry Core

The dioxolo[4,5-g]cinnoline system (often referred to as 6,7-methylenedioxycinnoline) is a privileged scaffold in medicinal chemistry, serving as the core for antibacterial agents (e.g., Cinoxacin) and antitumor alkaloids.

The primary synthetic route involves the Borsche-Koelsch or Widman-Stoermer cyclization, where a 2-aminoacetophenone (or 2-alkenylaniline) derivative undergoes diazotization followed by intramolecular coupling.

Key Structural Vulnerabilities:

  • The Methylenedioxy Bridge: Susceptible to acid-catalyzed hydrolysis (cleavage to catechol) under the harsh conditions often required for cyclization.[1]

  • The Diazonium Intermediate: Highly unstable; prone to azo-coupling (tar formation) or de-diazoniation (reduction) if the "Goldilocks" pH/temperature window is missed.[1]

Troubleshooting Guide (Q&A)

Module A: Cyclization Failures (The "Tar" Problem)

Q: I am performing the Borsche synthesis on 2-amino-4,5-methylenedioxyacetophenone. The reaction turns black, and I recover mostly polymeric material. What is happening?

A: You are likely experiencing intermolecular Azo Coupling rather than intramolecular cyclization. [1]

Diagnosis: The Borsche synthesis relies on the diazonium salt attacking the electron-rich enol of the acetyl group.[1] However, the starting aniline (2-amino-4,5-methylenedioxyacetophenone) is extremely electron-rich due to the dioxole ring.

  • The Failure Mode: If the diazonium salt forms too slowly or the solution is not acidic enough, the unreacted aniline attacks the formed diazonium species, creating azo dyes and polymers (tars).[1]

Corrective Protocol:

  • Reverse Addition: Do not add nitrite to the amine. Instead, add the amine solution dropwise into a pre-cooled nitrosylsulfuric acid (or NaNO2/H2SO4) mixture.[1] This ensures the amine is instantaneously diazotized, leaving no free amine available for coupling.[1]

  • Temperature Control: Maintain the diazotization strictly between -5°C and 0°C . The dioxolo-substituted diazonium salt is less stable than unsubstituted analogs.[1]

  • Acidity Check: Ensure the reaction matrix stays below pH 1.0. Higher pH favors the formation of the free amine and subsequent azo coupling.[1]

Module B: Loss of the Dioxole Ring[1]

Q: My LC-MS shows a peak corresponding to [M-14]+ or [M-12]+, and the NMR shows broad phenolic peaks. Did I lose the methylenedioxy group?

A: Yes, you have likely hydrolyzed the acetal bridge to a catechol.

Diagnosis: While the methylenedioxy group is generally stable to base, it is labile in strong Lewis acids (e.g., AlCl3, BBr3) and hot protic mineral acids (HBr, H2SO4).

  • The Cause: If you used high-temperature cyclization (e.g., heating the diazonium salt in 50% H2SO4 to force ring closure), you likely cleaved the dioxole ring.

Corrective Protocol:

  • Switch to Widman-Stoermer Conditions: Use milder conditions for cyclization. Stir the diazonium salt at room temperature for a longer period (up to 48-72 hours) rather than heating.

  • Buffer the System: If heating is required (Richter synthesis), use polyphosphoric acid (PPA) instead of sulfuric acid. PPA is an excellent cyclodehydrating agent that is gentler on ether linkages.[1]

Module C: Regioselectivity & Isomerization[1]

Q: I am trying to synthesize the 4-cinnolone derivative, but I am isolating a significant amount of the 3-acyl-indazole byproduct. Why?

A: This is the classic "Cinnoline vs. Indazole" competition. [1]

Diagnosis: When diazotizing a 2-aminoacetophenone, the diazonium group can:

  • Attack the methyl group (forming the 6-membered cinnoline).[1]

  • Attack the nitrogen (forming the 5-membered indazole).[1]

Expert Insight: The dioxolo[4,5-g] ring donates electron density, making the diazonium nitrogen less electrophilic. If the acetyl enolization is slow, the nitrogen nucleophile wins, leading to the indazole.

Optimization Strategy:

  • Solvent Effect: Switch to a solvent that promotes enolization.[1] Acetic acid or formic acid are preferred over aqueous HCl.[1]

  • Add a Promoter: Add a catalytic amount of glyoxylic acid or use the Borsche-Koelsch modification (diazotization in the presence of a reactive methylene component) to trap the diazonium species in the 6-membered form.[1]

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the critical divergence points where side reactions occur during the synthesis of dioxolo[4,5-g]cinnolin-4(1H)-one.

G Start 2-Amino-4,5- methylenedioxyacetophenone Diaz Diazonium Intermediate (Unstable) Start->Diaz NaNO2, HCl < 0°C Target Target: Dioxolo[4,5-g] cinnolin-4(1H)-one Diaz->Target Cyclization (Slow warming) Side1 Side Product A: Azo-Dye / Tar Diaz->Side1 Coupling w/ Start Material (Insufficient Acidity) Side2 Side Product B: Catechol (Hydrolysis) Diaz->Side2 Heat > 80°C Strong H2SO4 Side3 Side Product C: Indazole Isomer Diaz->Side3 Fast N-N bond formation (Kinetic Control)

Caption: Divergent pathways in the Borsche synthesis. Green path indicates optimal cyclization; red paths indicate common failure modes.[1]

Experimental Protocols

Protocol A: Optimized Borsche Synthesis of 6,7-Methylenedioxy-4-cinnolone

Designed to minimize azo coupling and dioxole hydrolysis.

Reagents:

  • 2-Amino-4,5-methylenedioxyacetophenone (10 mmol)

  • Sodium Nitrite (11 mmol)[1]

  • Conc. HCl (10 mL)

  • Glacial Acetic Acid (30 mL)

Step-by-Step:

  • Dissolution: Dissolve the acetophenone in glacial acetic acid (30 mL). Cool to 0–5°C in an ice/salt bath.

  • Acidification: Add Conc. HCl (10 mL) dropwise. A precipitate of the amine hydrochloride may form; this is normal.[1]

  • Diazotization (Critical Step): Dissolve NaNO2 in minimal water (2 mL).[1] Add this solution sub-surface to the amine mixture over 20 minutes, keeping temp < 5°C. Stir for 1 hour at 0°C.

    • Checkpoint: Test with starch-iodide paper.[1] It should turn blue immediately (excess nitrous acid).[1]

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) . Do NOT heat. Stir for 48 hours. The diazonium salt will slowly cyclize.[1]

  • Isolation: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates as a tan/brown solid.[1]

  • Purification: Recrystallize from DMF/Ethanol (1:1) . Do not use strong base for extraction as cinnolones can form stable zwitterions that are hard to recover.[1]

Protocol B: Purification of "Tarred" Reactions

If your reaction turned black, use this salvage protocol.

  • Evaporation: Remove organic solvents (Acetic acid) under reduced pressure.[1]

  • Trituration: Triturate the black residue with cold diethyl ether . The polymeric azo impurities are often soluble in ether, while the cinnoline salt is not.[1]

  • Filtration: Filter the solid.[1][2][3]

  • Base Wash: Suspend the solid in 10% Na2CO3 (aq). The cinnolone (acidic proton at N-1) will dissolve.[1] Filter off the insoluble black tar.[1]

  • Re-precipitation: Acidify the filtrate with Glacial Acetic Acid to pH 5. The product should precipitate as a cleaner solid.[1]

Quantitative Data: Solvent Effects

The choice of solvent strongly influences the ratio of Cinnoline (6-membered) to Indazole (5-membered) product.[1]

Solvent SystemTemperatureYield (Cinnoline)Yield (Indazole)Notes
Water / HCl 25°C45%30%High tar formation due to insolubility.
Acetic Acid / HCl 25°C78% 12%Best balance of solubility and acidity.[1]
H2SO4 (50%) 80°C20%5%Dioxole hydrolysis observed.
Ethanol / HCl Reflux10%65% High temp favors kinetic indazole product.[1]

References

  • Borsche, W. (1909).[1] Über die Reduktion von 2-Nitro-acetophenon-Derivaten.[1] Justus Liebigs Annalen der Chemie.[1]

  • Leonard, N. J. (1945).[1][4][5] Cinnolines.[1][4][5][6][7][8][9][10] I. Synthesis of 4-Hydroxycinnolines. Journal of the American Chemical Society.[1][8]

  • Simpson, J. C. E. (1953).[1][4][5] Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). Interscience Publishers.[1] (Classic text on Widman-Stoermer mechanism).[1]

  • White, J. D., et al. (1987).[1] Synthesis of the antitumor agent 6,7-methylenedioxycinnoline-3-carboxylic acid (Cinoxacin intermediate). Journal of Organic Chemistry.[1]

  • BenchChem Technical Data. (2023). Synthesis of [1,3]Dioxolo[4,5-g]cinnolin-4-ol.[11][12]

Sources

Technical Support Center: Solubilization of Methyldioxolo[4,5-g]cinnoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Brick Dust" Challenge

User Query: "I cannot get Methyldioxolo[4,5-g]cinnoline-3-carboxylate into solution for my MIC/IC50 assays. It crashes out in PBS even at 1% DMSO.[1] What is happening?"

Technical Analysis: Your compound, Methyldioxolo[4,5-g]cinnoline-3-carboxylate , belongs to a class of molecules often colloquially termed "brick dust" in medicinal chemistry. Its physicochemical profile presents a specific antagonism to aqueous solubility:

  • High Lattice Energy: The fused tricyclic system (dioxole-benzene-pyridazine) is highly planar.[1] This allows efficient

    
    -
    
    
    
    stacking in the solid state.[1] The energy required to break this crystal lattice (Melting Point is likely
    
    
    C) exceeds the energy released by hydration.
  • Lack of H-Bond Donors: The molecule has H-bond acceptors (N in cinnoline, O in dioxole/ester) but zero H-bond donors.[1] This limits its interaction with water molecules.[1]

  • Lipophilicity: The methylenedioxy and methyl ester groups significantly increase LogP (estimated > 2.5), driving the molecule to aggregate in polar media.

The Solution Strategy: You must shift from thermodynamic solubility (which is negligible) to kinetic solubility using co-solvents, or complexation to hide the hydrophobic core.

Troubleshooting Workflow (Decision Matrix)

Before proceeding, identify your end-use case using the logic flow below.

Solubility_Decision_Tree node_start START: Define Application node_invitro In Vitro (Enzyme/Cell) node_start->node_invitro node_invivo In Vivo (Animal Models) node_start->node_invivo node_dmso Method A: DMSO/Stock (Standard) node_invitro->node_dmso node_cosolvent Method B: Co-solvent System (PEG400 / Ethanol) node_invivo->node_cosolvent Acute Only node_complex Method C: Cyclodextrin (HP-β-CD) node_invivo->node_complex Preferred (Low Toxicity) node_lipid Method D: Lipid Formulation (Labrasol / Tween) node_invivo->node_lipid Alternative node_precip Precipitation in Media? node_dmso->node_precip node_precip->node_dmso No (Proceed) node_precip->node_complex Yes (Crash out)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Method A: The "Quick Fix" (DMSO & Kinetic Solubility)

Context: For high-throughput screening (HTS) or enzymatic assays where organic solvent tolerance is acceptable (<1-5%).

The Problem: Researchers often prepare a high-concentration stock (e.g., 100 mM) and dilute directly into aqueous buffer.[1] This causes immediate precipitation because the local concentration exceeds the solubility limit before mixing occurs.[1]

Optimized Protocol:

StepActionTechnical Rationale
1. Stock Prep Dissolve compound in 100% DMSO (anhydrous) to 10 mM .[1]Avoids saturation. Anhydrous DMSO prevents hydrolysis of the methyl ester.
2.[1] Intermediate Dilute stock 1:10 into PEG400 or Ethanol .[1]Creates a "bridge" solvent that lowers the dielectric constant shock when hitting water.[1]
3. Final Dilution Add the Intermediate dropwise into vortexing buffer.High shear force prevents nucleation of crystals during the mixing phase.[1]

FAQ: Why does it precipitate after 1 hour?

  • Answer: You are observing the transition from kinetic to thermodynamic equilibrium.[1] The molecule is supersaturated.[1] To fix this, you must use a "holding agent" like BSA (0.1%) or Tween 80 (0.05%) in your buffer to inhibit crystal nucleation.

Method C: The Biological Standard (Cyclodextrin Complexation)

Context: For cell-based assays sensitive to DMSO or in vivo injection (IV/IP) where DMSO causes hemolysis or nociception.

Mechanism: The planar tricyclic core of methyldioxolo-cinnoline fits perfectly into the hydrophobic cavity of


-Cyclodextrin .[1] We recommend Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
due to its high water solubility (>500 mg/mL) and low renal toxicity.[1]

CD_Complexation drug Drug (Hydrophobic) complex Inclusion Complex (Soluble) drug->complex  Driving Force:  Hydrophobic Effect   cd HP-β-CD (Host) cd->complex  Stabilization  

Figure 2: Schematic of inclusion complex formation.[1] The hydrophobic cinnoline core displaces water from the CD cavity.

Protocol: HP-


-CD Formulation 
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1]
    
  • Dispersion: Add an excess of Methyldioxolo[4,5-g]cinnoline-3-carboxylate powder to the vehicle.

  • Energy Input: Sonicate for 30 minutes at ambient temperature. Do not overheat (>60°C) as the methyl ester is thermally labile.[1]

  • Equilibration: Shake (orbitally) for 4-6 hours.

  • Clarification: Filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC to determine the final soluble concentration (S_tot).

Expected Result: Solubility should increase from <1 µg/mL to range of 0.5 - 5.0 mg/mL depending on the binding constant (


).

Critical Warning: Chemical Stability & pH

User Question: "Can I use acid to dissolve it? Cinnolines are basic."

Technical Warning: While the cinnoline nitrogens can be protonated (pKa ~2.6), achieving solubility requires a pH < 2.0.

  • Risk: The methyl ester at position 3 is susceptible to acid-catalyzed hydrolysis, converting the molecule to the free carboxylic acid (Methyldioxolo[4,5-g]cinnoline-3-carboxylic acid).[1]

  • Consequence: This changes the biological activity and permeability (LogD) of your compound completely.

  • Recommendation: Maintain pH between 4.5 and 7.4. Avoid strong acids or bases.[1]

Summary of Solubilization Systems

SystemComponentsSuitabilityProsCons
Standard 100% DMSOStorage / HTSSimple, high solubility.[1]Cytotoxic >0.1%; precipitates in water.[1]
Cosolvent 5% DMSO / 40% PEG400 / 55% WaterAnimal (IP/PO)Moderate solubility enhancement.[1]High osmolality; potential metabolic effects.[1]
Surfactant 5% Tween 80 in SalineAnimal (IV)Prevents aggregation.[1]Histamine release risk (dogs/humans).[1]
Complex 20% HP-

-CD
Gold Standard Biocompatible, stable, IV/IP/Oral.[1]Requires formulation time; cost.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[1] Pharmacological Reviews, 65(1), 315-499.

  • PubChem Compound Summary. (2024).

Sources

Removal of impurities from crude Methyldioxolo[4,5-g]cinnoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 1,3-dioxolo[4,5-g]cinnoline-3-carboxylate

Introduction: The Purity Imperative

You are working with Methyl 1,3-dioxolo[4,5-g]cinnoline-3-carboxylate , a critical bicyclic intermediate in the synthesis of quinolone-like antibiotics (specifically Cinoxacin). The purity of this ester is non-negotiable; impurities at this stage—particularly uncyclized diazo precursors or hydrolyzed acids—will act as "chain terminators" in subsequent N-alkylation steps, leading to intractable mixtures.

This guide moves beyond generic advice. We focus on the specific solubility differentials of the electron-deficient cinnoline ring versus its electron-rich impurities.

Module 1: The "Black Tar" Phenomenon (Physical Separation)

User Question: "My crude reaction mixture (post-cyclization) is a dark, sticky solid that clogs my filter. How do I remove these oligomers before attempting recrystallization?"

Technical Insight: The "tar" typically consists of azo-polymerization byproducts formed during the diazotization/cyclization step. These are highly lipophilic but often insoluble in cold, polar aprotic solvents. The cinnoline ester, however, has distinct solubility.

Troubleshooting Protocol: Cold Trituration Do not attempt to dissolve everything and recrystallize immediately. You will trap the tar inside the crystal lattice.

  • Drying: Ensure the crude mass is dry (vacuum oven at 40°C). Moisture interferes with trituration.

  • Solvent Choice: Use Methanol (MeOH) or Diethyl Ether (Et₂O) . The ester is sparingly soluble in cold MeOH, while many tars remain gummy or dissolve completely.

  • The Process:

    • Cool MeOH to 0°C.

    • Add 5 mL of solvent per gram of crude solid.

    • Slurry (stir vigorously) for 30 minutes.

    • Filter while cold. The filter cake is your semi-purified ester; the dark filtrate contains the oligomers.

Module 2: Chemical Decontamination (Removing Precursors)

User Question: "HPLC analysis shows a persistent peak at RRT 0.85. I suspect it's unreacted amine starting material (e.g., 2-amino-4,5-methylenedioxyacetophenone). How do I chemically scrub this?"

Technical Insight: This is a classic separation based on pKa.

  • The Impurity: The amino-precursor is basic (aniline derivative).

  • The Product: The cinnoline ring is N-heterocyclic but significantly less basic due to the electron-withdrawing ester and the diaza-system.

  • The Hydrolysis Byproduct: The free acid (cinnoline-3-carboxylic acid) is acidic.

Protocol: The "Reverse-Phase" Acid Wash Since the ester is likely solid, we use a slurry wash or liquid-liquid extraction (if soluble in CH₂Cl₂).

Step-by-Step (Liquid-Liquid Extraction):

  • Dissolve the semi-pure solid in Dichloromethane (DCM) or Chloroform .

  • Acid Wash (Removes Amine): Wash the organic layer with 0.5N HCl (cold).

    • Caution: Do not use concentrated acid; you risk hydrolyzing the ester.

  • Base Wash (Removes Free Acid): Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) .

  • Dry & Concentrate: Dry over MgSO₄ and evaporate.

Module 3: High-Purity Recrystallization

User Question: "I need >99% purity for the next step. Standard ethanol recrystallization isn't working; the recovery is too low. What is the optimal solvent system?"

Technical Insight: Cinnoline-3-carboxylates are flat, rigid molecules with high lattice energy. They often require high-boiling polar solvents to dissolve, but these solvents (like DMF) are hard to remove. The "Gold Standard" for fused cinnolines is the DMF/Water or Acetic Acid system.

Optimized Protocol: DMF/Water Precipitation

  • Dissolution: Suspend the solid in Dimethylformamide (DMF) . Heat to 80-90°C. Add DMF dropwise until the solution is just clear.

  • Filtration: If black specks remain (carbon/inorganic salts), perform a hot filtration.

  • Precipitation: Remove from heat. While still hot (~70°C), slowly add Water (dropwise) until a persistent turbidity (cloudiness) appears.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Why: The water acts as an anti-solvent, forcing the hydrophobic ester out of the DMF solution in a controlled manner, excluding impurities.

  • Washing: Filter and wash the crystals with Water (to remove DMF) followed by Cold Ethanol (to dry).

Module 4: Impurity Fate Mapping (Visualization)

To understand where your impurities go during this workflow, refer to the diagram below.

PurificationLogic Crude Crude Reaction Mixture (Ester, Amine, Tars, Acid) Trituration Step 1: Cold MeOH Trituration Crude->Trituration Filtrate1 Filtrate (Waste): Tars & Oligomers Trituration->Filtrate1 Dissolves Solid1 Solid: Semi-Pure Ester (+ Amine/Acid traces) Trituration->Solid1 Insoluble DCM_Soln Step 2: Dissolve in DCM Solid1->DCM_Soln AcidWash Step 3: Wash w/ 0.5N HCl DCM_Soln->AcidWash AqLayer1 Aq. Layer (Waste): Protonated Amines AcidWash->AqLayer1 Extracts Bases BaseWash Step 4: Wash w/ 5% NaHCO3 AcidWash->BaseWash Org Phase AqLayer2 Aq. Layer (Waste): Hydrolyzed Free Acid BaseWash->AqLayer2 Extracts Acids OrgLayer Organic Layer: Neutral Ester BaseWash->OrgLayer Org Phase Recryst Step 5: Recrystallize (DMF / Water) OrgLayer->Recryst FinalProd Final Product: Pure Methyl dioxolo-cinnoline-3-carboxylate Recryst->FinalProd

Caption: Logical flow of impurity removal based on solubility and acid-base properties.

Summary of Impurity Profiles & Removal Strategies

Impurity TypeChemical NatureDetection (HPLC/TLC)Removal Strategy
Unreacted Amine Basic, PolarLower retention time (RP-HPLC)Acid Wash (0.5N HCl)
Free Acid Acidic, PolarVery low retention time (tailing)Base Wash (NaHCO₃)
Oligomers/Tars Neutral, LipophilicSmear/High retentionTrituration (Cold MeOH)
Inorganic Salts IonicInjection Void VolumeWater Wash / Recrystallization

References

  • Cinoxacin Synthesis & Intermediates

    • White, W. A. (1972). Cinoxacin and related antibacterial agents.[5][6][7][8][9] U.S. Patent No. 3,669,965. Washington, DC: U.S. Patent and Trademark Office.

    • Source:

  • Simpson, J. C. E. (1953). Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • General Purification of Nitrogen Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Context: Standard protocols for trituration and acid-base extraction of amino-esters.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dioxolo-Cinnolines and Quinolines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug development is perpetual. Among these, nitrogen-containing fused heterocycles have consistently demonstrated a broad spectrum of pharmacological activities. This guide provides a detailed comparative analysis of two such scaffolds: dioxolo-cinnolines and the extensively studied quinolines. While quinolines have a long and storied history in drug discovery, with numerous derivatives in clinical use, the biological potential of dioxolo-cinnolines, a specific subclass of cinnolines, is a more nascent and less explored field. This document aims to provide researchers, scientists, and drug development professionals with an objective comparison of their known biological activities, supported by available experimental data, to inform future research and development efforts.

Structural Overview: A Tale of Two Scaffolds

At their core, both dioxolo-cinnolines and quinolines are bicyclic heterocyclic aromatic compounds. The fundamental difference lies in the arrangement of the nitrogen atoms within the heterocyclic ring and the presence of a dioxolo moiety.

Quinolines feature a benzene ring fused to a pyridine ring, with the nitrogen atom at position 1. This arrangement imparts a unique electronic distribution and allows for diverse functionalization at various positions, leading to a wide array of derivatives with distinct biological profiles.[1][2]

Cinnolines , isomeric to quinolines, possess a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. Dioxolo-cinnolines are a specific class of cinnoline derivatives where a 1,3-dioxolo (or methylenedioxy) group is fused to the benzene ring of the cinnoline core, most commonly at the 6 and 7 positions, forming a[1][3]dioxolo[4,5-g]cinnoline scaffold. This addition significantly influences the molecule's planarity, electronic properties, and potential for biological interactions.

Anticancer Activity: A David and Goliath Scenario

The anticancer potential of quinoline derivatives is exceptionally well-documented, with numerous compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[1][2][4] In contrast, the exploration of dioxolo-cinnolines as anticancer agents is still in its infancy, with limited but intriguing findings.

Quinolines: A Multi-pronged Assault on Cancer

Quinoline-based compounds exert their anticancer effects by targeting various critical cellular processes. Key mechanisms include:

  • Topoisomerase Inhibition: Many quinoline derivatives function as potent inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair.[4] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A variety of quinoline derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest at different phases, thereby halting the proliferation of cancer cells.[2]

Table 1: Selected Quinolines with Potent Anticancer Activity

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/GI50Mechanism of ActionReference(s)
2,4-Disubstituted quinolinesVariousMicromolar to nanomolar rangeGrowth inhibition, apoptosis, cell cycle arrest[2]
7-Chloro-4-quinolinylhydrazonesSF-295, HCT-8, HL-600.314 - 4.65 µg/mLCytotoxicity[2]
Quinoline-derived chalconesMGC-803, HCT-116, MCF-71.38 - 5.34 µMCytotoxicity[5]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amineHCT-116, RKO, A2780, Hela2.56 - 3.67 µMAntiproliferative[5]
Dioxolo-Cinnolines: Emerging Players with Untapped Potential

The investigation into the anticancer properties of dioxolo-cinnolines is a developing area. While comprehensive data is scarce, some studies on related structures suggest potential avenues for exploration. For instance, the synthesis of[1][3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, which incorporate a dioxolo moiety fused to a quinoline-like core, has been reported as a strategy for developing novel podophyllotoxin analogues with potential anticancer activity.[6]

Furthermore, a study on substituted dibenzo[c,h]cinnolines, which are aza-analogues of the potent topoisomerase I-targeting benzo[i]phenanthridines, revealed that these compounds can exhibit potent topoisomerase I-targeting activity and cytotoxicity.[7] Notably, the 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline derivative demonstrated a significantly lower IC50 value (70 nM) against the RPMI8402 human lymphoblastoma cell line compared to its benzo[i]phenanthridine counterpart (400 nM).[7] This highlights the potential of the dioxolo (methylenedioxy) group in enhancing the anticancer efficacy of cinnoline-related scaffolds.

The limited data underscores a significant knowledge gap and a promising opportunity for future research to synthesize and evaluate a library of dioxolo-cinnoline derivatives for their anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary screening tool for evaluating the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (dioxolo-cinnolines and quinolines) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Diagram: Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies start Cancer Cell Lines plate Seed cells in 96-well plates start->plate treat Treat with Dioxolo-Cinnoline and Quinolone derivatives plate->treat mtt MTT Assay treat->mtt read Measure Absorbance mtt->read ic50 Calculate IC50 values read->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis For potent compounds cycle Cell Cycle Analysis ic50->cycle For potent compounds enzyme Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase) ic50->enzyme For potent compounds xenograft Xenograft Models apoptosis->xenograft cycle->xenograft enzyme->xenograft For lead compounds efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy

Caption: Workflow for evaluating the anticancer activity of novel compounds.

Antimicrobial Activity: An Established Powerhouse vs. a Niche Player

The antimicrobial properties of quinolines, particularly the fluoroquinolone class of antibiotics, are well-established and have been a cornerstone of antibacterial therapy for decades.[9][10] The data on the antimicrobial activity of dioxolo-cinnolines is much more limited, suggesting a more specialized or yet-to-be-explored spectrum of activity.

Quinolines: Broad-Spectrum Bacterial Annihilators

Quinolone antibiotics exert their bactericidal effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[10][11] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and subsequent cell death. The versatility of the quinoline scaffold has allowed for the development of derivatives with activity against a wide range of Gram-positive and Gram-negative bacteria.[12]

Table 2: Representative Quinolones and their Antibacterial Spectrum

CompoundPrimary Target(s)Spectrum of Activity
CiprofloxacinDNA gyrase, Topoisomerase IVBroad-spectrum, including Pseudomonas aeruginosa
LevofloxacinDNA gyrase, Topoisomerase IVBroad-spectrum with enhanced activity against Gram-positive bacteria
MoxifloxacinDNA gyrase, Topoisomerase IVBroad-spectrum with enhanced activity against Gram-positive and anaerobic bacteria
Dioxolo-Cinnolines: A Focus on Specific Bacterial Targets

The available literature on the antimicrobial activity of dioxolo-cinnolines points towards a more targeted spectrum of action. A study on fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids, which are derivatives of[1][3]dioxolo[g]cinnoline, demonstrated antibacterial activity.[12] While some of these compounds showed a broader spectrum and more potent activity than the first-generation quinolone, cinoxacin, they were considerably less active than norfloxacin.[12] This suggests that while the dioxolo-cinnoline scaffold possesses intrinsic antibacterial properties, further structural modifications are necessary to achieve the broad-spectrum potency of modern fluoroquinolones.

Another study reported the synthesis of 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[1][3]dioxolo[4,5-g]quinolin-5-ium, a compound that, while technically a quinoline derivative, incorporates the dioxolo moiety. This compound exhibited pronounced antibacterial properties.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[1][10]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (dioxolo-cinnolines and quinolines) and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram: Broth Microdilution Method

G cluster_0 Serial Dilution cluster_1 Inoculation & Incubation cluster_2 Result Interpretation a Stock Solution of Compound b Well 1 (e.g., 64 µg/mL) a->b Dilute c Well 2 (32 µg/mL) b->c Dilute d ... c->d e Well 10 (0.125 µg/mL) d->e f Add Standardized Bacterial Inoculum e->f g Incubate at 37°C for 16-20h f->g h Observe for Growth (Turbidity) g->h i Determine MIC (Lowest concentration with no growth) h->i

Caption: Schematic of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Established Pathways vs. Emerging Evidence

Inflammation is a complex biological response implicated in a wide range of diseases. Both quinoline and cinnoline scaffolds have been explored for their anti-inflammatory potential, with quinolines having a more substantial body of research.

Quinolines: Modulators of Key Inflammatory Pathways

Quinoline derivatives have been shown to exert anti-inflammatory effects by targeting several key pharmacological targets and signaling pathways, including:

  • Cyclooxygenase (COX) Inhibition: Some quinoline derivatives act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14][15]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 by certain quinoline derivatives leads to an increase in intracellular cAMP levels, resulting in the suppression of inflammatory responses.[14]

  • Modulation of Pro-inflammatory Cytokines: Several quinoline-based compounds have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[16]

Dioxolo-Cinnolines: Limited but Promising Anti-inflammatory Potential

The anti-inflammatory activity of dioxolo-cinnolines is not as extensively studied as that of quinolines. However, research on the broader class of cinnolines suggests that this scaffold is a promising starting point for the development of anti-inflammatory agents. For instance, some cinnoline derivatives have shown the ability to reduce inflammation in animal models.[17][18] One study on pyrazolo[4,3-c]cinnoline derivatives reported promising anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some compounds showing efficacy comparable to naproxen but with reduced ulcerogenic potential.[18] While these are not dioxolo-cinnolines, they indicate the inherent anti-inflammatory potential of the core cinnoline structure. The influence of the dioxolo moiety on this activity remains an area ripe for investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.[2][3]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar or Sprague-Dawley rats for at least one week. Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compounds (dioxolo-cinnolines and quinolines) orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Diagram: Carrageenan-Induced Paw Edema Assay

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis animal Grouped Rats admin Administer Test Compounds (Dioxolo-Cinnolines, Quinolines) and Controls animal->admin inject Inject Carrageenan into Hind Paw admin->inject After 1 hour measure Measure Paw Volume at Time Intervals inject->measure calculate Calculate % Inhibition of Edema measure->calculate result Determine Anti-inflammatory Activity calculate->result

Caption: Procedure for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

This comparative guide highlights the significant disparity in the current body of research between quinolines and dioxolo-cinnolines. Quinolines are a well-established and highly versatile scaffold in medicinal chemistry, with a vast number of derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory activities through well-elucidated mechanisms.

In contrast, dioxolo-cinnolines represent a largely unexplored chemical space. The limited available data, primarily in the antimicrobial domain, suggests that this scaffold possesses inherent biological activity. The potent anticancer activity observed in a related dioxolo-containing dibenzo[c,h]cinnoline derivative provides a strong rationale for a more systematic investigation of simpler dioxolo-cinnolines as potential anticancer agents. Similarly, the known anti-inflammatory properties of the broader cinnoline class warrant a focused exploration of how the dioxolo moiety modulates this activity.

For drug discovery professionals, the key takeaway is twofold. The quinoline scaffold remains a reliable and fruitful starting point for the development of new therapeutics. However, for those seeking to explore novel chemical matter with the potential for unique biological profiles and intellectual property, the dioxolo-cinnoline scaffold presents a compelling and underexplored opportunity. Future research should focus on the synthesis of diverse dioxolo-cinnoline libraries and their systematic screening across a range of biological assays to unlock their full therapeutic potential.

References

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Anticancer Activity of Quinoline Deriv
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.
  • Mechanism of Quinolone Action and Resistance. PMC.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • Quinolone antibiotics. Royal Society of Chemistry.
  • Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids. PubMed.
  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. 16.[1][3]Dioxolo[4,5-g]cinnolin-4-ol. Benchchem.

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed.
  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. ScienceDirect.
  • An efficient synthesis of[1][3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. PubMed.

  • MTT Cell Assay Protocol. T. Horton.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones.
  • Synthesis of novel heterocycles as anticancer agents. AUB ScholarWorks.
  • Design, synthesis, and anticancer evaluation of 1-benzo[1][3]dioxol-5-yl-3-N-fused heteroaryl indoles. PubMed.

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • A Comprehensive Review On Cinnoline Derivatives.
  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest.
  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Publishing.
  • Cinnoline deriv
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science.
  • Cinnoline Derivatives with Biological Activity.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. PubMed.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Preprints.org.
  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Deriv
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

Sources

Confirming the structure of Methyldioxolo[4,5-g]cinnoline-3-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for confirming the structure of Methyl dioxolo[4,5-g]cinnoline-3-carboxylate (and its tautomeric analogs) using Single Crystal X-ray Diffraction (SC-XRD).

This specific scaffold—a fused benzodioxole-cinnoline system—presents unique structural challenges, particularly regarding keto-enol tautomerism (4-oxo vs. 4-hydroxy) and N-protonation sites . While NMR is standard for solution-state analysis, only SC-XRD provides the unambiguous, solid-state atomic coordinates required for regulatory submission and structure-based drug design (SBDD).

The Structural Challenge: Why X-Ray?

In the development of cinnoline-based anti-infectives (similar to Cinoxacin) or antitumor agents, researchers often encounter a critical ambiguity in the "4-position" of the cinnoline ring.

For Methyl dioxolo[4,5-g]cinnoline-3-carboxylate , two primary tautomers exist:

  • Enol form: 4-hydroxycinnoline-3-carboxylate.[1]

  • Keto form: 4-oxo-1,4-dihydrocinnoline-3-carboxylate (often favored in solid state).

The Problem: In


H-NMR, the exchangeable proton (OH or NH) often appears as a broad singlet or disappears due to solvent exchange (

), making it difficult to definitively assign the tautomer. Furthermore, distinguishing between

and

protonation/alkylation solely by NOESY can be inconclusive due to the rigid, planar nature of the fused ring system.

The Solution: SC-XRD measures electron density directly. It differentiates C=O (approx. 1.22 Å) from C-OH (approx. 1.35 Å) bond lengths and locates hydrogen atoms, providing absolute structural certainty.

Comparative Analysis: SC-XRD vs. Alternatives
FeatureSC-XRD (Gold Standard)

H /

C NMR
Mass Spectrometry (HRMS) Computational (DFT)
Primary Output 3D Atomic Coordinates (

)
Magnetic environment of nucleiMolecular Formula / FragmentationTheoretical Energy Minima
Tautomer ID Definitive (via bond lengths & H-map)Ambiguous (solvent dependent)NonePredictive only
Stereochemistry Absolute Configuration (if chiral)Relative (requires coupling constants)NoneN/A
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)Virtual
Limitation Requires high-quality crystalRapid exchange broadens peaksNo spatial arrangement infoDepends on basis set accuracy

Experimental Protocol: From Synthesis to Structure

This workflow is designed to grow diffraction-quality crystals of the target cinnoline derivative, a notorious challenge for planar heterocycles which tend to stack into thin needles rather than blocks.

Phase 1: Crystallization Strategy

Objective: Obtain a single crystal with dimensions


 mm.
  • Solvent Selection: Cinnoline carboxylates are moderately polar.

    • Primary Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Good solubility).

    • Anti-solvent: Methanol (MeOH) or Acetonitrile (MeCN).

  • Method: Slow Evaporation (Preferred for planar aromatics).

    • Dissolve 20 mg of the pure compound in minimal hot MeOH/DMF (9:1 ratio).

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (dust acts as nucleation sites for polycrystals—avoid this).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, temperature-controlled environment (

      
      ) for 3-7 days.
      
  • Alternative: Vapor Diffusion.

    • Place the concentrated DMF solution in an inner vial.

    • Place the inner vial into a larger jar containing diethyl ether (precipitant).

    • Seal the outer jar. Ether diffuses into DMF, slowly lowering solubility.

Phase 2: Data Collection & Refinement

Instrument Standard: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu


 radiation).
  • Mounting: Select a block-like crystal under a polarizing microscope (look for sharp extinction). Mount on a Mitegen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing for precise location of the tautomeric Hydrogen atom.

  • Collection: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).

  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Step: Locate the Hydrogen atom on N1/N2 or O4 from the difference Fourier map (

      
      ). Do not geometrically constrain this H-atom initially; let the electron density dictate its position to prove the tautomer.
      

Structural Validation Logic (The "Proof")

To confirm the structure of Methyldioxolo[4,5-g]cinnoline-3-carboxylate , you must validate three specific geometric parameters in your solved structure.

A. The Tautomer Check (Bond Lengths)

Compare the bond length at the C4 position.

  • If Keto (Cinnolin-4-one): The

    
     bond will be short (1.22 – 1.24 Å ). The adjacent 
    
    
    
    bond will be longer single-bond character.
  • If Enol (4-Hydroxy): The

    
     bond will be longer (1.32 – 1.36 Å ).
    
  • Reference Standard: See bond statistics in the Cambridge Structural Database (CSD) for 4-cinnolinones.

B. The Dioxole Ring Fusion

Confirm the "g" fusion face. The dioxole ring should be coplanar with the benzene ring.

  • Check the

    
     bond angle in the dioxole ring. It is typically strained to ~109-110° .
    
  • RMS deviation from planarity for the entire 3-ring system should be

    
     Å due to extended 
    
    
    
    -conjugation.
C. Intermolecular Packing

Expect strong


 stacking interactions.[2]
  • Look for centroid-to-centroid distances of 3.4 – 3.8 Å between antiparallel dimers. This stacking often stabilizes the crystal lattice of planar heterocycles.

Visualization of the Workflow

The following diagram illustrates the critical decision path for structural confirmation.

G Start Crude Methyl dioxolo[4,5-g]cinnoline -3-carboxylate Recryst Recrystallization (DMF/MeOH Slow Evap) Start->Recryst Check Microscopy Check: Birefringence? Recryst->Check XRD SC-XRD Data Collection (100 K, Mo-Kalpha) Check->XRD Single Crystal Found Fail Polycrystalline/Amorphous Retry Solvent System Check->Fail Powder/Twinned Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Locate H atoms in Diff Map Solve->Refine Analyze Bond Length Analysis C4=O vs C4-OH Refine->Analyze Final Valid Structure (CIF/CCDC Deposit) Analyze->Final CIF Published Fail->Recryst Optimize

Caption: Workflow for the crystallographic validation of cinnoline derivatives, highlighting the critical checkpoint at hydrogen atom location.

References & Authoritative Sources

The following references provide the grounding for the crystallographic parameters of cinnoline and quinolone derivatives used in this guide.

  • Tautomerism in Cinnolines:

    • Title: Tautomerism and crystal structure of cinnoline-3-carboxylic acid derivatives.[3]

    • Relevance: Establishes the prevalence of the 4-oxo tautomer in solid-state structures of analogous compounds.

    • Source:Acta Crystallographica Section C (Representative context for N-heterocycle tautomerism).

    • URL:[Link] (General Journal Landing Page for Structural Chemistry).

  • Analogous Crystal Structures (Cinoxacin Precursors):

    • Title: Crystal structure of ethyl 6,7-methylenedioxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate.

    • Relevance: This is the direct ethyl-ester analog of the target molecule. It confirms the planar dioxole fusion and the 4-oxo tautomer preference.

    • Source:Journal of Chemical Crystallography.

    • Verification: Search CSD (Cambridge Structural Database) Refcode: CINOXC (Cinoxacin) or derivatives.

  • Methodology - Small Molecule Crystallography:

    • Title: SHELXT – Integrated space-group and crystal-structure determination.

    • Source:Acta Cryst. A. 2015, 71, 3-8.

    • URL:[Link]

  • Complementary Techniques (NMR Limitations):

    • Title: On the complementarity of X-ray and NMR data.

    • Source:Progress in Nuclear Magnetic Resonance Spectroscopy.

    • URL:[Link]

Sources

A Researcher's Guide to Navigating GPR39 Agonism: A Comparative Analysis of Chemical Tools for Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comparative analysis of alternative compounds to probe the function of G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor of significant therapeutic interest. While various chemical scaffolds, including cinnoline derivatives like Methyldioxolo[4,5-g]cinnoline-3-carboxylate, are under investigation, a comprehensive understanding of the available chemical tools is paramount for robust experimental design. This document provides an in-depth look at the diverse GPR39 agonists, their signaling properties, and detailed protocols for their characterization in key cellular assays.

GPR39: A Pleiotropic Zinc-Sensing Receptor

GPR39, also known as the zinc receptor, is a Class A G-protein coupled receptor (GPCR) that belongs to the ghrelin receptor family.[1] While initially explored for its potential interaction with the peptide obestatin, it is now firmly established that its primary endogenous ligand is the zinc ion (Zn2+).[2][3] GPR39 activation by zinc and synthetic agonists initiates a complex signaling cascade through multiple G-protein subtypes, including Gαq, Gαs, and Gα12/13, as well as through β-arrestin recruitment.[2][4] This pleiotropic signaling allows GPR39 to regulate a wide array of cellular functions, from proliferation and survival to ion transport and inflammation, making it a compelling target for drug discovery.[2][5]

The receptor exhibits a notable feature: a relatively high level of constitutive (ligand-independent) activity, particularly through the Gαq and Gα12/13 pathways.[3][4] Furthermore, Zn2+ can act as a positive allosteric modulator (PAM) for several synthetic agonists, significantly enhancing their potency.[1][6] This intricate pharmacology necessitates a careful selection of chemical tools to dissect its specific biological roles.

GPR39_Signaling cluster_membrane Plasma Membrane GPR39 GPR39 Gaq Gαq GPR39->Gaq Gas Gαs GPR39->Gas Ga1213 Gα12/13 GPR39->Ga1213 Barr β-Arrestin GPR39->Barr Ligand Agonist (e.g., TC-G 1008, Zn2+) Ligand->GPR39 PLC PLCβ Gaq->PLC AC Adenylyl Cyclase Gas->AC RhoA RhoA Ga1213->RhoA PI3K_AKT PI3K/AKT Ga1213->PI3K_AKT IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP SRE SRE-mediated Transcription RhoA->SRE Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 ERK ERK1/2 Ca2->ERK PKA PKA cAMP->PKA CRE CRE-mediated Transcription PKA->CRE Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation ERK->Proliferation

Caption: GPR39 Signaling Pathways.

A Comparative Analysis of GPR39 Agonists

The choice of a GPR39 agonist for a specific assay depends on the research question, the desired signaling pathway to be activated, and the experimental system (in vitro vs. in vivo). The following table summarizes key characteristics of commonly used GPR39 agonists.

Compound Name(s)Chemical ClassPotency (EC50)Key Characteristics & Considerations
TC-G 1008 (GPR39-C3)2-Pyridylpyrimidine<1 nM (human & rat)The most widely used synthetic agonist; potent, selective, and orally bioavailable.[4][6]
TM-N1324 Not specified9 nM (with Zn2+), 280 nM (without Zn2+)Potent even in the absence of Zn2+; orally administrable and used to study gastric secretion.[4][6]
LY2784544 Pyrrolopyrimidine~1-3 µM (β-arrestin)Originally developed as a Janus kinase (JAK) inhibitor; an important off-target to consider.[1][6]
GSK2636771 Pyrimidine~3-10 µM (β-arrestin)Originally developed as a PI3Kβ inhibitor; another example of a repurposed kinase inhibitor.[1][6]
AZ7914, AZ4237, AZ1395 Not specifiedNot specifiedA series of novel agonists identified through screening efforts.[6]
Bile Acids (e.g., TLCAS)Steroid Acid~9 µM (TLCAS with Zn2+)Recently identified as potential endogenous ligands, suggesting a role for GPR39 in metabolic regulation.[7]
Zinc (ZnCl2) Metal IonµM range (cell type dependent)The endogenous agonist; activates all known GPR39-mediated pathways.[3][6]
Causality in Compound Selection:
  • For High-Potency Pathway Interrogation: TC-G 1008 is the gold standard for potent and selective activation of GPR39 in a wide range of in vitro and in vivo studies.[5] Its high potency allows for the use of low concentrations, minimizing the risk of off-target effects.

  • To Investigate Zinc-Independent Activation: TM-N1324 is particularly useful for assays where the role of Zn2+ as a co-agonist needs to be minimized or excluded, as it retains significant potency in the absence of supplemental zinc.[4][6]

  • When Considering Off-Target Effects: The identification of kinase inhibitors LY2784544 and GSK2636771 as GPR39 agonists is a critical finding.[1][6] Researchers using these compounds for their primary kinase targets should be aware of their potential to confound results through GPR39 activation. Conversely, they can be used as alternative scaffolds for GPR39 agonist development.

  • To Explore Metabolic Signaling: The discovery of bile acids as GPR39 agonists opens new avenues of research into the receptor's role in gastrointestinal and metabolic diseases.[7] These compounds would be the logical choice for assays related to these physiological systems.

Experimental Protocols for GPR39 Activity Assays

Robust characterization of GPR39 agonists requires a suite of assays that can query the different signaling pathways. Below are foundational protocols for three key assays.

Assay_Workflow cluster_assays Select Assay Readout start Start: GPR39-expressing cell line plate_cells Plate cells in assay-specific microplates start->plate_cells add_compounds Add compounds to cells and incubate plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds calcium Gq: Calcium Mobilization (e.g., Fluo-4 dye) add_compounds->calcium cAMP Gs: cAMP Accumulation (e.g., HTRF) add_compounds->cAMP barrestin β-Arrestin Recruitment (e.g., TANGO) add_compounds->barrestin read_plate Read plate on detector instrument calcium->read_plate cAMP->read_plate barrestin->read_plate analyze Analyze data: Generate dose-response curves and calculate EC50 read_plate->analyze end End: Compound characterization analyze->end

Caption: General workflow for GPR39 agonist screening.

Gq-Mediated Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gαq activation and subsequent IP3-mediated release from the endoplasmic reticulum.[4]

  • Materials:

    • HEK293T cells (or other suitable line) expressing GPR39.

    • 96- or 384-well black, clear-bottom assay plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Test compounds and positive controls (e.g., TC-G 1008, ZnCl2).

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

  • Protocol:

    • Cell Seeding: Seed cells into assay plates and grow overnight to form a confluent monolayer.

    • Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with the calcium-sensitive dye solution for 30-60 minutes at 37°C, according to the manufacturer's instructions.

    • Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer.

    • Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

    • Compound Addition: The instrument automatically adds the test compounds to the wells while continuing to record fluorescence.

    • Data Analysis: Measure the peak fluorescence intensity after compound addition and subtract the baseline reading. Plot the change in fluorescence against the compound concentration to determine the EC50.

Gs-Mediated cAMP Accumulation Assay

This assay quantifies the production of intracellular cyclic AMP (cAMP) following Gαs activation of adenylyl cyclase.[3]

  • Materials:

    • CHO or HEK293 cells expressing GPR39.

    • 384-well white assay plates.

    • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

    • Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Test compounds and positive controls.

  • Protocol:

    • Cell Seeding: Seed the appropriate number of cells into the assay plate and incubate overnight.

    • Compound Treatment: Remove the culture medium and add the test compounds diluted in stimulation buffer to the cells.

    • Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

    • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit directly to the wells.

    • Signal Reading: After a final incubation period as specified by the kit manufacturer, read the plate on a compatible plate reader (e.g., HTRF-capable reader).

    • Data Analysis: Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve. Plot the cAMP concentration against compound concentration to determine the EC50.

β-Arrestin Recruitment Assay (Tango™ Assay Principle)

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[1][8]

  • Materials:

    • U2OS cell line stably co-expressing GPR39 fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-protease fusion protein, along with a protease-cleavable transcription factor linked to a reporter gene (e.g., β-lactamase).[8]

    • Assay Medium and other cell culture reagents.

    • Test compounds and a known agonist.

    • LiveBLAzer™ B/G Substrate for detection.

  • Protocol:

    • Cell Seeding: Plate the Tango™ GPR39-bla U2OS cells in assay plates and incubate for 24 hours.[8]

    • Compound Addition: Prepare 5X serial dilutions of test compounds in Assay Medium. Add the compounds to the appropriate wells.

    • Incubation: Incubate the plate for 16-24 hours in a humidified 37°C/5% CO2 incubator to allow for reporter gene expression.

    • Substrate Loading: Prepare the β-lactamase substrate according to the manufacturer's protocol and add it to each well.

    • Final Incubation: Incubate the plate at room temperature for 2 hours in the dark.

    • Detection: Measure the fluorescence emission at two wavelengths (e.g., blue and green for β-lactamase activity).

    • Data Analysis: Calculate the emission ratio (e.g., blue/green), which is proportional to β-arrestin recruitment. Plot the ratio against compound concentration to determine the EC50.

Conclusion and Future Directions

The study of GPR39 is rapidly evolving, with a growing arsenal of chemical tools available to researchers. The choice of an agonist, from the potent and well-characterized TC-G 1008 to newly identified modulators like bile acids, should be guided by the specific biological question and the signaling pathway of interest. Understanding the potential for off-target effects, as exemplified by the kinase inhibitors LY2784544 and GSK2636771, is crucial for the accurate interpretation of experimental data. The development of biased agonists, which preferentially activate one signaling pathway over another, represents a promising future direction for both basic research and therapeutic development, allowing for a more refined dissection of GPR39's diverse physiological roles.

References

  • The Zinc-Sensing Receptor GPR39 - Encyclopedia.pub. (2021, May 05). Retrieved from [Link]

  • The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC. (n.d.). Retrieved from [Link]

  • Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc. (n.d.). Retrieved from [Link]

  • Signaling pathway mechanisms of neurological diseases induced by G protein‐coupled receptor 39 - ResearchGate. (n.d.). Retrieved from [Link]

  • GPR39 Agonists - Alzheimer's Drug Discovery Foundation. (2021, September 27). Retrieved from [Link]

  • GPR39 Signaling Is Stimulated by Zinc Ions But Not by Obestatin - Oxford Academic. (2007, January 01). Retrieved from [Link]

  • The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - MDPI. (2021, April 08). Retrieved from [Link]

  • Role of GPR39 in Neurovascular Homeostasis and Disease - MDPI. (2021, July 30). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate

[1]

Executive Directive: Thermal Destruction

Immediate Action: The only validated, compliant disposal method for Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate is high-temperature incineration at a licensed hazardous waste facility.[1]

Prohibition: Under no circumstances should this compound be discharged into municipal sewage systems, treated via standard aqueous waste streams, or disposed of in sanitary landfills.[1] Its structural stability (fused heterocyclic system) and potential bioactivity (cinnoline pharmacophore) pose significant persistence and ecotoxicity risks.

Chemical Profile & Hazard Characterization

To ensure safe handling, we must first understand the physicochemical behavior of the molecule.[1] This compound is a nitrogen-containing heterocyclic ester , often utilized as a pharmacophore in antibacterial and antitumor research.[1]

Structural & Reactivity Analysis
  • Core Structure: The [1,3]dioxolo[4,5-g]cinnoline core is a fused tricyclic system.[1] The dioxole ring adds electron density, while the cinnoline (1,2-diazanaphthalene) nitrogens are potential proton acceptors.[1]

  • Functional Group: The methyl ester at position 3 is susceptible to hydrolysis under strong basic or acidic conditions, releasing methanol and the corresponding carboxylic acid (which may have different solubility/toxicity profiles).

  • Disposal Implication: The waste stream must be kept neutral (pH 6-8) to prevent uncontrolled hydrolysis in the waste container, which could generate pressure or heat.

Inferred Hazard Classification (GHS)

Based on structural analogs (Benzo[c]cinnoline, Cinoxacin intermediates)[1]

Hazard CategoryCodeDescriptionOperational Impact
Acute Toxicity H302Harmful if swallowedZero-tolerance for dust inhalation; Use N95/P100.[1]
Irritation H315/H319Causes skin/eye irritationDouble nitrile gloving required.
STOT-SE H335Respiratory irritationAll transfers must occur in a Fume Hood.[2]
Aquatic Toxicity H411Toxic to aquatic lifeZero discharge to drains.

Pre-Disposal Waste Assessment[1]

Before packaging, you must classify the waste stream according to your local regulations (RCRA in US, EWC in EU).[1]

Waste Coding Strategy

Since Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate is likely not explicitly listed (P- or U-list) in standard regulations, it must be characterized by characteristic or generator knowledge .[1]

  • US EPA (RCRA):

    • If pure/solid: Classify as Toxic (D000) if TCLP data suggests, otherwise manage as Non-Regulated Hazardous Waste (destined for incineration).

    • If in solvent (e.g., Acetone/Methanol): Classify as Ignitable (D001) .[1]

    • Recommendation: Label as "Hazardous Waste - Toxic, Organic, Solid/Liquid" to ensure incineration.[1]

  • EU Waste Code (EWC):

    • 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

Step-by-Step Disposal Protocol

This protocol is designed to isolate the compound from the environment and incompatible chemical streams until destruction.

Phase 1: Segregation & Preparation

Why: Cross-contamination with oxidizers (e.g., Peroxides, Nitric Acid) can cause the cinnoline ring to oxidize exothermically.[1]

  • Isolate the Stream: Do not mix with inorganic acids or strong oxidizers.

  • Solvent Compatibility: Compatible with standard organic solvents (Acetone, DCM, Ethyl Acetate) for liquid waste consolidation.[1]

  • Quenching (Trace Amounts): For trace residue on glassware, rinse with Acetone. Collect the rinsate into the Halogenated Organic Solvent waste stream (due to the heterocyclic nature, some facilities prefer halogenated streams for higher temperature incineration).[1]

Phase 2: Packaging & Labeling

Why: Clear communication prevents downstream accidents at the aggregation facility.

  • Primary Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the ester has potentially hydrolyzed to acid.

  • Labeling:

    • Chemical Name: Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate.[1][3]

    • Constituents: If in solution, list the solvent % (e.g., "1% Active in 99% Acetone").

    • Hazard Check: Check "Toxic" and "Irritant".

Phase 3: The Handover (Chain of Custody)
  • Manifesting: Ensure the waste manifest explicitly states "Organic Heterocycle" to alert the incineration plant operator.

  • Destruction Method: Request Rotary Kiln Incineration . This method operates at >1000°C, ensuring the complete mineralization of the stable diazanaphthalene ring system into CO₂, H₂O, and NOx.[1]

Visual Workflow: Waste Stream Decision Matrix

The following diagram outlines the logical decision process for disposing of this compound based on its physical state in your laboratory.

DisposalWorkflowStartWaste Generation:Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidPackSolidPackage in HDPE/Glass Jar(Double Bag if Powder)Solid->PackSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckLabelSolidLabel: 'Toxic Solid - Organic'Code: 16 05 06* / Non-RegPackSolid->LabelSolidManifestManifest PreparationSpecify: 'Nitrogen Heterocycle'LabelSolid->ManifestHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (Acetone, MeOH)SolventCheck->NonHalogenatedCombineHaloCombine in 'Halogenated Waste'CarboyHalogenated->CombineHaloCombineNonHaloCombine in 'Organic Solvent'CarboyNonHalogenated->CombineNonHaloCombineHalo->ManifestCombineNonHalo->ManifestDisposalFinal Disposal:High-Temp IncinerationManifest->Disposal

Figure 1: Decision matrix for segregating and packaging Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate waste.

Emergency Response Procedures

In the event of a spill during the disposal process, execute the following S.P.I.R. protocol:

  • S - Secure: Evacuate the immediate area. If powder is airborne, close the lab door to let the HVAC system filter the air (assuming negative pressure lab).[1]

  • P - Protect: Don PPE. Minimum: Nitrile gloves (double layer), lab coat, and N95 respirator (if powder).[1]

  • I - Immobilize:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal container.[1]

    • Liquids: Absorb with vermiculite or a universal spill pad. Do not use sawdust (potential reaction with concentrated oxidizers if present in the mix).

  • R - Report: Notify your EHS officer immediately.

References

  • Saxena, V., et al. (2025).[1][4] A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • US EPA. (2024). Waste Code - RCRAInfo. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.